2-Methoxy-4'-nitrobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMLRUWJBJQWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574516 | |
| Record name | (2-Methoxyphenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42495-50-1 | |
| Record name | (2-Methoxyphenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Overview of Substituted Benzophenones in Modern Organic and Materials Chemistry
Substituted benzophenones are a versatile class of aromatic ketones that serve as pivotal building blocks and functional molecules in numerous areas of science and technology. Their rigid diaryl ketone structure provides a robust scaffold that can be readily modified with various functional groups to tune its chemical, physical, and biological properties. In organic synthesis, benzophenone (B1666685) derivatives are crucial intermediates for creating more complex molecular architectures, including a range of heterocyclic compounds and pharmaceuticals. For instance, they are precursors for antiviral agents and other biologically active molecules. google.com
In materials chemistry, the unique photophysical properties of benzophenones are widely exploited. They are well-known as photoinitiators in polymerization reactions and as UV-blocking agents. researchgate.net More recently, their utility has expanded into the realm of advanced materials. Substituted benzophenones are being incorporated into the design of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with applications in gas storage and catalysis. Furthermore, benzophenone cores are integral to the development of donor-acceptor (D-A) type molecules for use in organic electronics. mdpi.comopenreadings.eursc.org These D-A systems are particularly promising as emitters in Organic Light-Emitting Diodes (OLEDs), where the benzophenone unit often acts as the electron-accepting component. mdpi.comopenreadings.eumdpi.comnih.gov The ability to tailor the electronic properties of the benzophenone scaffold through substitution makes it a highly attractive platform for designing next-generation functional materials. rsc.org
Significance of Methoxy and Nitro Substituents on the Benzophenone Core: Electronic and Steric Influences
The specific properties of 2-Methoxy-4'-nitrobenzophenone are dictated by the interplay between the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups attached to its two phenyl rings. These substituents exert profound electronic and steric effects that modulate the reactivity and conformation of the entire molecule.
The methoxy group , positioned at the ortho- (2-) position, is a strong electron-donating group due to its positive mesomeric (+M) or resonance effect, where the oxygen's lone pairs delocalize into the aromatic ring. scialert.net This increases the electron density of the ring it is attached to. scialert.net However, its placement at the ortho position also introduces significant steric hindrance . This steric bulk can force the substituted phenyl ring to twist out of plane with the central carbonyl group, which can alter the degree of electronic conjugation across the molecule. cdnsciencepub.com Studies on ortho-substituted benzophenones have shown that such steric inhibition of resonance can influence the molecule's spectroscopic properties. cdnsciencepub.com
Conversely, the nitro group , located at the para- (4'-) position of the second phenyl ring, is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring through both a negative inductive (-I) and a negative mesomeric (-M) effect, pulling electron density away from the phenyl ring and the carbonyl group. researchgate.net This strong electron-withdrawing nature makes the nitro-substituted ring electron-deficient.
The combination of a potent electron-donating group on one ring and a potent electron-withdrawing group on the other creates a polarized "push-pull" or donor-acceptor system. mdpi.com This intramolecular charge transfer character is central to the molecule's potential in applications like nonlinear optics and organic electronics. The electronic deficiency of the carbonyl carbon is modulated by these opposing substituents, influencing its reactivity towards nucleophiles.
| Property | Value |
|---|---|
| CAS Number | 42495-50-1 bldpharm.com |
| Molecular Formula | C₁₄H₁₁NO₄ bldpharm.com |
| Molecular Weight | 257.24 g/mol bldpharm.com |
| Substituent | Electronic Effect | Steric Effect |
|---|---|---|
| 2-Methoxy (-OCH₃) | Electron-donating (+M > -I), activates the ring. scialert.net | Significant steric hindrance due to ortho position, potentially forcing the ring out of plane. cdnsciencepub.com |
| 4'-Nitro (-NO₂) | Strongly electron-withdrawing (-M, -I), deactivates the ring. researchgate.net | Minimal steric effect on conformation due to para position. |
Academic Research Trajectories and Future Prospects for 2 Methoxy 4 Nitrobenzophenone
Direct Synthesis Approaches for Benzophenone Scaffolds
The direct construction of the benzophenone core is a primary strategy, often employing classical reactions adapted for substituted precursors.
Adaptations of Friedel-Crafts Acylation for Substituted Benzophenones
The Friedel-Crafts acylation remains a fundamental and versatile method for synthesizing benzophenone derivatives. iitk.ac.in This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.inresearchgate.net For the synthesis of a molecule like this compound, this could theoretically involve the reaction of anisole (B1667542) with 4-nitrobenzoyl chloride or the reaction of nitrobenzene (B124822) with 2-methoxybenzoyl chloride.
However, the presence of activating (methoxy) and deactivating (nitro) groups on the aromatic rings introduces challenges in regioselectivity and reactivity. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. Therefore, careful selection of substrates and reaction conditions is crucial to achieve the desired isomer. For instance, the acylation of activated benzene (B151609) derivatives with benzoyl chloride using a minimal amount of a moderately active Lewis acid catalyst like FeCl₃ at high temperatures can lead to acceptable yields. researchgate.net The use of an AlCl₃-DMF reagent has been shown to circumvent issues with highly basic substrates that would otherwise be deactivated by complexation with the Lewis acid, allowing for high regioselectivity in the acylation process. clockss.org
Microwave-assisted Friedel-Crafts acylation has emerged as a technique to significantly reduce reaction times. For example, an AlCl₃-mediated acylation under microwave irradiation was reported to achieve a 68% yield in just 15 minutes.
Regioselective Nitration Strategies for Benzophenone Precursors
Another direct approach involves the nitration of a pre-formed benzophenone scaffold. For the synthesis of this compound, this would entail the nitration of 2-methoxybenzophenone. The directing effects of the existing substituents play a critical role in the outcome of this reaction. The methoxy group at the 2-position is an activating ortho-, para-director, while the benzoyl group is a deactivating meta-director.
The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Achieving regioselectivity can be challenging due to the competing directing effects of the substituents. However, in some cases, specific conditions can favor the formation of a particular isomer. For example, the nitration of 4-methylbenzophenone (B132839) requires precise temperature control (e.g., <5°C) to selectively introduce the nitro group at the para position of the unsubstituted ring. Similarly, the regioselective ipso-nitration of certain substituted calixarenes has been achieved with high yields using 100% HNO₃ in a mixture of acetic acid and dichloromethane (B109758) at room temperature. researchgate.net Modern methods, such as using N-nitrosaccharin, offer milder and more regioselective nitration conditions compatible with a wider range of functional groups, including ketones. ethz.ch
Advanced Synthesis via Functional Group Transformations
An alternative to direct construction of the benzophenone core is the synthesis of a simpler benzophenone derivative followed by the introduction or modification of functional groups.
Nucleophilic Aromatic Substitution Routes for Nitro-Substituted Aromatic Compounds
Nucleophilic aromatic substitution (SNA_r_) provides a powerful method for introducing substituents onto an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. wikipedia.org The S_N_Ar mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group, typically a halide. wikipedia.orgpressbooks.pub This pathway proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org
In the context of synthesizing nitro-substituted benzophenones, a relevant strategy could involve the reaction of a halo-nitro-benzophenone with a nucleophile. For instance, a precursor like 2-chloro-4'-nitrobenzophenone (B1607160) could potentially react with a methoxide (B1231860) source to introduce the methoxy group. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer intermediate. pressbooks.pub Studies have shown that nucleophilic substitution on activated haloarenes can be used to form C-O bonds, for example, in the reaction of 3-fluorophenol (B1196323) with 4-fluoronitrobenzene using cesium fluoride (B91410). researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |
| 3-Fluorophenol | 4-Fluoronitrobenzene | CsF/CP in DMSO | 4-Fluoro-3-(4-nitrophenoxy)benzene | 95% | researchgate.net |
| 2-Iodobenzoic acid | Nitric acid, Sulfuric acid | - | 5-Nitro-2-iodobenzoic acid | 78% |
Strategic Introduction of the Methoxy Group onto Aryl Ketones
The introduction of a methoxy group onto an aryl ketone can be achieved through several methods. One common approach is the O-methylation of a corresponding hydroxy-benzophenone precursor using a methylating agent like dimethyl sulfate (B86663) or a methyl halide. researchgate.net
More advanced and regioselective methods have been developed. For example, palladium-catalyzed ortho-C–H methoxylation of aryl halides has been reported, enabled by a polarity-reversed N-O reagent. nih.gov This method demonstrates broad substrate scope and high functional group tolerance, making it suitable for complex molecules. nih.gov Copper-catalyzed methoxylation reactions using cuprous halide as a catalyst also provide an efficient route to methyl aryl ethers under mild conditions. google.com
| Substrate | Reagent | Catalyst | Product | Yield | Reference |
| Aryl Halide | N,N-bissulfonylmethoxyamine | Pd/NBE | ortho-Methoxy Aryl Halide | Good | nih.gov |
| Aryl Halide | Methanol | Cuprous Halide | Aryl Methoxy Compound | 36-89% | google.com |
Catalytic and Green Chemistry Innovations in Benzophenone Synthesis
Recent advancements in catalysis and green chemistry are providing more sustainable and efficient routes to benzophenone synthesis. The use of palladium acetate (B1210297) in a water and polyethylene (B3416737) glycol (PEG) mixture has been described as a green medium for benzophenone synthesis, offering high catalytic efficiency and recyclability without the need for expensive and environmentally harmful phosphine (B1218219) ligands. researchgate.net
Photoreduction of benzophenone to benzopinacol (B1666686) using ethanol (B145695) as a solvent and sunlight as a catalyst is another example of a green chemistry approach. hilarispublisher.comresearchgate.netscispace.com While this specific reaction produces a dimer, the principles of using solar energy and renewable solvents are applicable to other benzophenone-related syntheses. egrassbcollege.ac.in
The development of ligand-free Suzuki-Miyaura cross-coupling reactions in a water extract of banana (WEB) at room temperature also highlights the move towards more environmentally benign synthetic protocols. researchgate.net Furthermore, palladium-catalyzed oxidative C-H bond activation has been utilized for the chemo- and regioselective synthesis of ortho-diacylbenzenes from diazines and toluene (B28343) derivatives, showcasing a novel approach to constructing complex ketone structures. researchgate.net
Efficiency, Selectivity, and Scalability Considerations in this compound Preparation
The successful synthesis of this compound hinges on a careful balance of efficiency, selectivity, and scalability. The choice of synthetic route directly impacts these factors, with each method presenting a unique set of advantages and challenges. The primary methods for constructing the benzophenone core are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.
Selectivity in Synthesis
Regioselectivity is the most significant challenge in the synthesis of this compound. The substitution pattern—a methoxy group at the 2-position of one ring and a nitro group at the 4'-position of the second—precludes a straightforward, single-step Friedel-Crafts acylation using simple monosubstituted starting materials.
Friedel-Crafts Acylation: This classical method involves the reaction of an aromatic ring with an acyl halide or anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comwikipedia.org Attempting to synthesize the target molecule via this route presents significant regiochemical hurdles:
Route A (Anisole and 4-nitrobenzoyl chloride): The methoxy group of anisole is a powerful ortho-, para-directing group. The acylation reaction will predominantly occur at the para-position due to reduced steric hindrance, yielding the isomeric 4-methoxy-4'-nitrobenzophenone (B74573). oregonstate.edu The desired 2-methoxy isomer would be a minor byproduct, leading to low yields and difficult purification.
Route B (Nitrobenzene and 2-methoxybenzoyl chloride): The nitro group is a deactivating, meta-directing group. Acylation of nitrobenzene would therefore yield the 3'-nitro isomer, not the desired 4'-nitro product.
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Suzuki-Miyaura coupling offer a highly selective alternative. mdpi.com This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. edu.krd For this compound, two primary Suzuki coupling strategies are viable:
Reaction of (2-methoxyphenyl)boronic acid with 1-bromo-4-nitrobenzene .
Reaction of (4-nitrophenyl)boronic acid with 2-bromoanisole .
This method's key advantage is its high regioselectivity, as the coupling occurs specifically at the positions of the boron and halogen substituents, thus avoiding the formation of unwanted isomers. thieme-connect.com Carbonylative Suzuki couplings, which incorporate carbon monoxide to form the ketone bridge, provide another selective route. rsc.orgacs.org
Efficiency of Synthetic Methods
The efficiency of a synthetic route is measured by its chemical yield, reaction time, and the simplicity of its execution and purification.
Friedel-Crafts Acylation: While potentially inefficient for this specific isomer due to poor selectivity, related Friedel-Crafts acylations for other benzophenone isomers show moderate to good yields. For instance, the synthesis of 4-methoxy-3-nitrobenzophenone from o-nitroanisole and benzoyl chloride proceeds with a 60% yield. ncl.res.in However, these reactions often require a stoichiometric amount or more of the Lewis acid catalyst because the product ketone forms a stable complex with it, which must be hydrolyzed during workup. wikipedia.org This increases reagent costs and waste production.
| Product | Reactants | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxy-3-nitrobenzophenone | o-Nitroanisole + Benzoyl chloride | FeCl₃ | 60% | ncl.res.in |
| 4-Chloro-4'-methoxybenzophenone | Anisole + 4-Chlorobenzoyl chloride | AlCl₃ | 65% | oregonstate.edu |
| 4-Methoxybenzophenone | Anisole + Benzoyl chloride | AlCl₃ | 48.7% | oregonstate.edu |
Suzuki-Miyaura Coupling: This method is often highly efficient, with reactions typically proceeding to high yields under relatively mild conditions. The catalytic nature of the palladium species means that only a small amount is required, although the cost of palladium catalysts can be high. The efficiency is dependent on the catalyst system, base, and solvent employed. mdpi.com
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Aryl Halide (e.g., Bromobenzoyl chloride) | Arylboronic Acid (e.g., Phenylboronic acid) | Pd₂(dba)₃ | K₂CO₃ | Toluene | mdpi.com |
| Aryl Triflate | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | thieme-connect.com |
Scalability Considerations
The transition from a laboratory-scale procedure to industrial production introduces further considerations regarding cost, safety, and environmental impact.
Friedel-Crafts Acylation: Scaling up this reaction presents several challenges. The use of stoichiometric quantities of Lewis acids like AlCl₃ is costly and generates significant amounts of acidic waste upon aqueous workup. wikipedia.org The reaction is often exothermic and requires careful temperature control. Furthermore, the handling of corrosive and water-sensitive reagents on a large scale requires specialized equipment. google.com
Suzuki-Miyaura Coupling: While the high cost of palladium can be a barrier, the catalytic nature of the reaction makes it more atom-economical and environmentally benign than classical methods. The development of highly active catalysts allows for very low catalyst loadings, mitigating cost concerns. However, the removal of residual palladium from the final product to meet regulatory standards (especially for pharmaceutical intermediates) can be a significant challenge in process chemistry, often requiring specific purification steps. mdpi.com The availability and cost of substituted boronic acids and aryl halides are also key factors in scalability.
Transformations Involving the Nitro Functionality
The nitro group on the benzophenone scaffold is a key site for chemical modification, primarily through reduction or displacement reactions. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached.
Reductive Pathways to Amino-Benzophenone Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation, yielding 4'-amino-2-methoxybenzophenone. This conversion is crucial for the synthesis of various derivatives, including pharmaceutical intermediates. smolecule.comasianpubs.org The reaction proceeds through various pathways, typically involving catalytic hydrogenation or chemical reducing agents. google.com
Commonly employed methods include:
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Raney nickel, or platinum oxide are effective for this transformation, which is typically carried out in a non-reactive solvent like ethanol or tetrahydrofuran. google.com
Chemical Reduction: A variety of chemical reagents can achieve the reduction. These include metals in the presence of mineral acids (e.g., tin, iron, or zinc in HCl) or treatment with sodium hydrosulfite. google.com For instance, the reduction of related nitrobenzophenones to aminobenzophenones using an iron/acetic acid mixture has been reported. tubitak.gov.tr
These reductive pathways provide a reliable route to the corresponding amino-benzophenone, a versatile synthon for more complex molecules. asianpubs.org
| Reaction Type | Reagents | Product | Reference |
| Catalytic Hydrogenation | H₂, Pd/C (or Raney Ni, PtO₂) | 4'-Amino-2-methoxybenzophenone | google.com |
| Chemical Reduction | Fe/CH₃COOH | 4'-Amino-2-methoxybenzophenone | tubitak.gov.tr |
| Chemical Reduction | Sn/HCl or Zn/HCl | 4'-Amino-2-methoxybenzophenone | google.com |
Nucleophilic Aromatic Displacement of the Nitro Group
The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com Its displacement is facilitated by the electron-withdrawing effect of the ketone's carbonyl group, which stabilizes the negatively charged intermediate (a Meisenheimer complex). numberanalytics.comrsc.org
Research on related nitrobenzophenones demonstrates this reactivity. For example, in 2,2′,4,4′-tetranitrobenzophenone, methoxy anions have been shown to displace the para-nitro groups. rsc.org Similarly, primary aromatic amines can displace ortho-nitro groups. rsc.org In another study, the methoxy group of 4-methoxy-3-nitrobenzophenone was displaced by ammonia (B1221849) or alkylamines at elevated temperatures, highlighting the susceptibility of activated aromatic systems to nucleophilic attack. ncl.res.in For this compound, a strong nucleophile could potentially displace the 4'-nitro group, a reaction whose feasibility would depend on the specific nucleophile and reaction conditions. numberanalytics.com
| Nucleophile | General Product | Mechanism | Reference |
| Methoxide (CH₃O⁻) | 2,4'-Dimethoxybenzophenone | SNAr | rsc.org |
| Amines (R-NH₂) | N-Substituted-4'-amino-2-methoxybenzophenone | SNAr | rsc.orgncl.res.in |
Reactions at the Methoxy Group
The methoxy group (-OCH₃) is an aryl alkyl ether and has its own characteristic reactivity, primarily involving cleavage of the ether bond or influencing substitution on the aromatic ring it is attached to.
Ether Cleavage Reactions and Phenol (B47542) Formation
The methoxy group can be cleaved to yield the corresponding phenol, 2-hydroxy-4'-nitrobenzophenone. This reaction, a common transformation for aryl alkyl ethers, is typically achieved under strongly acidic conditions. libretexts.orglibretexts.org Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) are effective for this purpose; HCl is generally not. openstax.org
The mechanism involves the protonation of the ether oxygen by the strong acid, creating a good leaving group. libretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the nucleophile attacks the less sterically hindered alkyl carbon (the methyl group) via an SN2 mechanism, producing a phenol and a methyl halide. libretexts.orgopenstax.org The C-O bond of the aromatic ring is not cleaved because the sp²-hybridized carbon is resistant to nucleophilic attack. libretexts.org
| Reagent | Products | Mechanism | Reference |
| HBr (excess) | 2-Hydroxy-4'-nitrobenzophenone + Methyl bromide | SN2 | openstax.org |
| HI (excess) | 2-Hydroxy-4'-nitrobenzophenone + Methyl iodide | SN2 | openstax.org |
| Boron tribromide (BBr₃) | 2-Hydroxy-4'-nitrobenzophenone | Lewis acid-mediated cleavage | organic-chemistry.org |
Influence of the Methoxy Group on Aromatic Electrophilic Substitution Regioselectivity
The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of an electrophile. vaia.comorganicchemistrytutor.com
In this compound, the methoxy group is on one ring and the deactivating nitro group is on the other. For an electrophilic substitution reaction, the ring containing the methoxy group is significantly more activated than the ring with the nitro group. libretexts.org Therefore, electrophiles will preferentially attack the methoxy-substituted ring. The methoxy group will direct incoming electrophiles to the positions ortho and para to itself. Since the para position (position 5) is already substituted by the benzoyl group, electrophilic attack would be directed to the ortho positions (positions 3 and 1, though position 1 is part of the ketone bridge). The steric hindrance from the adjacent benzoyl group would likely favor substitution at the 3-position.
| Substituent | Effect on Ring | Directing Effect | Reason | Reference |
| -OCH₃ | Activating | ortho, para | Electron donation via resonance | vaia.comorganicchemistrytutor.com |
| -NO₂ | Deactivating | meta | Electron withdrawal via induction and resonance | numberanalytics.comlibretexts.org |
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group in this compound is electrophilic at the carbon atom, making it susceptible to nucleophilic addition reactions. ncert.nic.in However, the reactivity is generally lower than that of aldehydes due to the steric hindrance from the two attached aromatic rings and the electronic stabilization they provide. libretexts.org
Typical reactions involving the carbonyl group include:
Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, (2-methoxyphenyl)(4-nitrophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.intib.eu
Addition of Organometallic Reagents: Reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the carbonyl carbon to form a tertiary alcohol after an acidic workup.
Formation of Imines and Derivatives: The carbonyl group can react with ammonia or primary amines under acidic catalysis to form imines (Schiff bases). It can also react with derivatives like hydroxylamine (B1172632) to form oximes or hydrazine (B178648) to form hydrazones. ncert.nic.in
These reactions demonstrate the versatility of the carbonyl group as a site for constructing new carbon-carbon or carbon-nitrogen bonds.
Photochemical Reactivity and Energy Transfer Processes in Substituted Benzophenones
Benzophenones are well-known for their rich photochemistry, primarily their ability to act as photosensitizers. Upon absorption of UV light, benzophenone is excited from its singlet ground state (S₀) to a singlet excited state (S₁), which then efficiently undergoes intersystem crossing (ISC) to a long-lived triplet excited state (T₁). This triplet state is responsible for most of the photochemical reactions of benzophenones.
For substituted benzophenones like this compound, the nature and position of the substituents can significantly influence the photophysical and photochemical properties. The methoxy group, being electron-donating, can affect the energy of the n-π* and π-π* transitions. A study on 4-methoxy-4'-nitrobenzophenone in various solvents showed a strong aromatic (π, π*) transition. oregonstate.edu The nitro group, with its own set of excited states, can also participate in or quench the photochemical reactions initiated by the benzophenone chromophore.
A key photochemical reaction of benzophenones is photoreduction, which occurs in the presence of a hydrogen-donating solvent (like isopropanol) or substrate. The triplet benzophenone can abstract a hydrogen atom to form a ketyl radical. Two ketyl radicals can then dimerize to form a benzopinacol. The quantum efficiency of such photoreduction can be influenced by substituents. oregonstate.edu
The presence of the nitro group introduces the possibility of intramolecular photochemical reactions, such as those observed in 2-nitrobenzyl compounds, which can undergo complex rearrangements and release of protecting groups upon irradiation. nih.gov
Kinetic and Mechanistic Studies of this compound Transformations
Detailed kinetic and mechanistic studies specifically on this compound are not extensively documented in readily available literature. However, insights can be drawn from studies on analogous systems.
The kinetics of nucleophilic aromatic substitution (SNAᵣ) on nitro-activated aromatic rings are well-studied. The nitro group strongly activates the ring towards attack by nucleophiles. For instance, kinetic data for the reactions between 2-nitrothiazoles and nucleophiles indicate a two-step mechanism involving the formation of a Meisenheimer-like intermediate. rsc.org A similar mechanism can be postulated for nucleophilic attack on the 4'-nitrophenyl ring of this compound, although this would compete with addition to the carbonyl group.
Kinetic studies on the reaction of substituted nitrobenzaldehydes with fluoride ions have shown that the rate of nucleophilic aromatic substitution is sensitive to the nature and position of other substituents on the ring. umich.edu For example, a methoxy group at the 3-position of 4-nitrobenzaldehyde (B150856) slightly increased the reaction rate compared to a methyl group, highlighting the electronic influence of substituents on reaction kinetics. umich.edu
Mechanistic investigations into the photoreactions of related compounds, like 2-nitrobenzyl ethers, have revealed complex pathways involving aci-nitro transients and cyclic intermediates. nih.gov These studies underscore the intricate nature of photochemical transformations in molecules containing a nitro group in proximity to other reactive centers. The rearrangement of hydrazobenzenes, another area of mechanistic study, has employed kinetic isotope effects to elucidate reaction pathways, a technique that could be applied to understand rearrangements involving derivatives of this compound. tdl.org
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1-(2-methoxyphenyl)-1-(4-nitrophenyl)ethanol |
| (2-methoxyphenyl)(4-nitrophenyl)methanol |
| (2-methoxyphenyl)(4-nitrophenyl)(phenyl)methanol |
| Aniline (B41778) |
| Hydroxylamine |
| Hydrazine |
| (Triphenylphosphoranylidene)methane |
| 4-methoxy-4'-nitrobenzophenone |
| Benzophenone |
| Isopropanol |
| Benzopinacol |
| 2-nitrobenzyl compounds |
| 2-nitrothiazoles |
| 4-nitrobenzaldehyde |
Advanced Spectroscopic and Crystallographic Characterization of 2 Methoxy 4 Nitrobenzophenone
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analyses
Vibrational spectroscopy is a critical tool for identifying functional groups and understanding the structural arrangement of molecules. For 2-Methoxy-4'-nitrobenzophenone, both FTIR and Raman analyses provide a comprehensive vibrational profile.
The vibrational spectrum of this compound is complex, with numerous fundamental modes arising from its constituent functional groups and aromatic rings. Key characteristic vibrations can be assigned to specific molecular motions.
Carbonyl (C=O) Stretching: The most prominent vibrational band in the infrared spectrum of benzophenones is typically the C=O stretching mode, which is sensitive to the electronic nature of the substituents on the phenyl rings. For substituted benzophenones, this band generally appears in the region of 1630-1680 cm⁻¹.
Nitro (NO₂) Group Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500 and 1570 cm⁻¹, and a symmetric stretch (ν_s(NO₂)) appearing in the 1300-1370 cm⁻¹ range.
Methoxy (B1213986) (O-CH₃) Group Vibrations: The methoxy group is characterized by C-H stretching vibrations of the methyl group, usually observed between 2840 and 2960 cm⁻¹. Additionally, the C-O-C asymmetric and symmetric stretching modes are expected, with the asymmetric stretch being particularly strong in the IR spectrum around 1250 cm⁻¹.
Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings occur in the 1450-1600 cm⁻¹ region.
Table 1: Tentative Assignment of Major Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl rings. |
| Aliphatic C-H Stretch | 2960-2840 | Asymmetric and symmetric stretching of C-H bonds in the methoxy group. |
| Carbonyl C=O Stretch | 1680-1630 | Stretching of the ketone carbonyl group. |
| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of carbon-carbon bonds in the phenyl rings. |
| Asymmetric NO₂ Stretch | 1570-1500 | Asymmetric stretching of the N-O bonds in the nitro group. |
| Symmetric NO₂ Stretch | 1370-1300 | Symmetric stretching of the N-O bonds in the nitro group. |
The substituents on the benzophenone (B1666685) core significantly modulate the vibrational frequencies. The electron-donating methoxy group at the 2-position (ortho to the carbonyl) and the electron-withdrawing nitro group at the 4'-position (para to the carbonyl) exert opposing electronic effects.
The methoxy group, through resonance, donates electron density to its phenyl ring and can influence the carbonyl group. The strong electron-withdrawing nature of the nitro group delocalizes electron density from its attached phenyl ring and the carbonyl group. This push-pull electronic effect can lead to a decrease in the C=O stretching frequency compared to unsubstituted benzophenone due to increased polarization of the carbonyl bond. The conjugation and intramolecular charge transfer character can also enhance the intensity of certain vibrational bands, particularly those associated with the conjugated system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.
The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals for each unique proton and carbon atom, with chemical shifts influenced by the electronic effects of the substituents.
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) would display a complex set of signals corresponding to the seven protons on the two differently substituted phenyl rings. The protons on the nitro-substituted ring are expected to be shifted downfield (higher ppm) due to the strong deshielding effect of the -NO₂ group. Specifically, the protons ortho to the nitro group would appear as a doublet around 8.3 ppm. The protons on the methoxy-substituted ring would be comparatively upfield, with the methoxy group itself presenting a sharp singlet around 3.7-3.9 ppm.
¹³C NMR: The ¹³C NMR spectrum would show 14 distinct signals for the 14 carbon atoms, assuming no accidental equivalence. The carbonyl carbon is expected to resonate significantly downfield, typically in the range of 194-197 ppm. The carbon attached to the nitro group (C-4') would be deshielded, while the carbon attached to the methoxy group (C-2) would be shielded (shifted upfield) relative to unsubstituted benzophenone. The methoxy carbon would appear as a distinct signal around 55-56 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound
| Nucleus Type | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -OCH₃ | 3.7 - 3.9 | Singlet (s) |
| ¹H | Aromatic (H ortho to -NO₂) | ~8.3 | Doublet (d) |
| ¹H | Aromatic (H meta to -NO₂) | ~7.9 | Doublet (d) |
| ¹H | Aromatic (methoxy-ring) | 6.9 - 7.6 | Multiplets (m) |
| ¹³C | C=O | 194 - 197 | Singlet |
| ¹³C | C-NO₂ | ~150 | Singlet |
| ¹³C | C-OCH₃ | ~157 | Singlet |
While 1D NMR provides essential information, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within each aromatic ring, helping to trace the connectivity and confirm the substitution pattern.
HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the molecule upon ionization. For this compound (C₁₄H₁₁NO₄), the expected molecular weight is approximately 257.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 257. The fragmentation of benzophenone derivatives is well-characterized and typically involves cleavage at the bonds adjacent to the carbonyl group. Key expected fragments for this compound would include:
[M - NO₂]⁺: Loss of the nitro group (46 Da), leading to a fragment at m/z 211.
[C₇H₄NO₃]⁺: Cleavage yielding the 4-nitrobenzoyl cation at m/z 150.
[C₈H₇O₂]⁺: Cleavage yielding the 2-methoxybenzoyl cation at m/z 135. This is often a very stable and abundant fragment for methoxy-substituted benzophenones.
[C₇H₅O]⁺: The benzoyl cation at m/z 105, resulting from further fragmentation.
[C₆H₄NO₂]⁺: The 4-nitrophenyl cation at m/z 122.
[C₇H₇O]⁺: The 2-methoxyphenyl cation at m/z 107.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Formula |
|---|---|---|
| 257 | Molecular Ion | [C₁₄H₁₁NO₄]⁺˙ |
| 211 | [M - NO₂]⁺ | [C₁₄H₁₁O₂]⁺ |
| 150 | 4-Nitrobenzoyl cation | [C₇H₄NO₃]⁺ |
| 135 | 2-Methoxybenzoyl cation | [C₈H₇O₂]⁺ |
| 122 | 4-Nitrophenyl cation | [C₆H₄NO₂]⁺ |
X-ray Diffraction Studies of Crystalline this compound
Detailed single-crystal X-ray diffraction data, which would provide definitive information on the crystal system, space group, and unit cell parameters of this compound, is not currently available in public crystallographic databases. Such studies are crucial for elucidating the precise three-dimensional arrangement of molecules in the solid state.
Without experimental single-crystal X-ray diffraction data, the crystal system, space group, and unit cell parameters for this compound cannot be definitively determined. Generally, substituted benzophenones are known to crystallize in various systems, including monoclinic and orthorhombic, with the specific packing arrangement being highly dependent on the nature and position of the substituents.
The molecular conformation of benzophenone derivatives is largely defined by the torsion angles of the two phenyl rings with respect to the central carbonyl group. These angles are influenced by a balance of steric and electronic effects from the substituents. For this compound, the presence of the methoxy group at the ortho position is expected to induce significant steric hindrance, likely leading to a larger torsion angle for the methoxy-substituted phenyl ring compared to the nitro-substituted ring. However, precise values for these torsion angles can only be obtained through experimental crystallographic analysis.
The potential for hydrogen bonding in this compound is limited due to the absence of strong hydrogen bond donors. The methoxy and nitro groups, along with the carbonyl oxygen, can act as hydrogen bond acceptors. In the absence of strong donors within the molecule itself, any hydrogen bonding would likely be of the weaker C-H···O type, involving hydrogen atoms from the phenyl rings. The specific network of these weak interactions can only be characterized through detailed crystallographic investigation.
Electronic Absorption and Emission Spectroscopy
The UV-Visible absorption spectrum of this compound is expected to be characterized by absorptions arising from π-π* and n-π* electronic transitions. The benzophenone core itself exhibits characteristic absorption bands. The presence of the methoxy (an auxochrome) and nitro (a chromophore) groups will modulate these transitions. The methoxy group is expected to cause a bathochromic (red) shift, while the nitro group will likely introduce new absorption bands and also influence the position and intensity of the existing bands.
Computational and Theoretical Chemistry Studies on 2 Methoxy 4 Nitrobenzophenone
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. sapub.org This method is effective for optimizing molecular geometry, determining electronic properties, and predicting spectroscopic behavior. researchgate.netresearchgate.net For 2-Methoxy-4'-nitrobenzophenone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms and to analyze its electronic characteristics. researchgate.netresearchgate.net
The this compound molecule possesses conformational flexibility due to the rotation around the single bonds connecting the carbonyl group to the two phenyl rings. A conformational analysis is crucial to identify the most stable conformers (isomers that differ by rotation around single bonds) and their relative energies.
Illustrative Data Table: Relative Energies of Hypothetical Conformers This table is a hypothetical representation of results from a conformational analysis.
| Conformer | Dihedral Angle 1 (°) (Methoxy Ring) | Dihedral Angle 2 (°) (Nitro Ring) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-1 | 30.5 | 45.2 | 0.00 (Most Stable) |
| Conf-2 | 150.8 | 46.1 | 1.25 |
| Conf-3 | 31.0 | -135.3 | 2.10 |
| Conf-4 | -149.5 | -134.9 | 3.50 |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. irjweb.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. wikipedia.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For this compound, the analysis would likely show the HOMO localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO would be concentrated on the electron-deficient nitro-substituted phenyl ring and the carbonyl group, indicating a potential for intramolecular charge transfer upon electronic excitation.
Illustrative Data Table: FMO Energies and Related Parameters This table is a hypothetical representation of results from an FMO analysis.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -2.40 |
| Energy Gap (ΔE) | 4.45 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.40 |
| Global Hardness (η) | 2.23 |
| Global Softness (S) | 0.22 |
| Electronegativity (χ) | 4.63 |
| Electrophilicity Index (ω) | 4.80 |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the total electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MESP map, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack.
For this compound, the MESP would show a highly negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating these are sites for electrophilic interaction. Conversely, positive potentials would likely be found around the hydrogen atoms of the phenyl rings.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. tandfonline.com It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. The analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the harmonic vibrational frequencies corresponding to the different normal modes of vibration. asianpubs.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental spectra. researchgate.net
The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=O stretching, or ring deformations. tandfonline.com This detailed assignment helps in interpreting experimental spectroscopic data for this compound and understanding its structural dynamics. asianpubs.orgmdpi.com
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)
Based on the results from vibrational frequency calculations, key thermodynamic properties can be determined using principles of statistical mechanics. Properties such as heat capacity (Cp), entropy (S), and enthalpy (H) can be calculated at different temperatures. These calculations provide valuable information about the thermal stability and energy of the molecule under various conditions. For this compound, these theoretical thermodynamic functions can help predict its behavior in different environments and its potential for chemical reactions. researchgate.net
Illustrative Data Table: Calculated Thermodynamic Properties at 298.15 K This table is a hypothetical representation of calculated thermodynamic data.
| Property | Value |
|---|---|
| Zero-point vibrational energy | 155.25 kcal/mol |
| Thermal energy (E) | 166.40 kcal/mol |
| Heat Capacity (Cv) | 62.15 cal/mol·K |
| Entropy (S) | 115.80 cal/mol·K |
| Enthalpy (H) | 167.35 kcal/mol |
| Gibbs Free Energy (G) | 132.78 kcal/mol |
Computational Modeling of Reaction Pathways and Transition States
Detailed computational studies specifically modeling the reaction pathways and transition states for this compound are not extensively available in the current scientific literature. However, the general methodologies for such investigations are well-established within the field of computational chemistry and are routinely applied to similar organic molecules.
Theoretical explorations of reaction mechanisms for compounds related to this compound typically utilize quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This process involves the geometric optimization of all relevant species, including reactants, products, intermediates, and transition states. The goal is to identify the lowest energy path from reactants to products.
The core of this analysis lies in the identification and characterization of transition states, which are saddle points on the potential energy surface connecting reactants or intermediates to products. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for understanding the kinetics of the reaction. Computational frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a molecule like this compound, computational modeling could be applied to study various potential reactions, such as nucleophilic substitution at the carbonyl carbon, electrophilic aromatic substitution on either of the phenyl rings, or photochemical reactions, given that benzophenones are known to be photochemically active. Such studies would provide valuable insights into the reactivity of the molecule and the factors that control the outcome of its reactions. While a specific study on this compound is not available, a theoretical investigation into the reaction mechanism of 2-methoxybenzaldehyde (B41997) with other reactants has been conducted using DFT to optimize geometries and locate transition states, illustrating the applicability of these methods.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The prediction of spectroscopic parameters through computational methods is a powerful tool for the structural elucidation and characterization of molecules like this compound. By comparing theoretically calculated spectra with experimentally obtained data, researchers can confirm molecular structures and gain a deeper understanding of their electronic and vibrational properties.
Vibrational Spectroscopy (FT-IR and FT-Raman):
Density Functional Theory (DFT) calculations are widely used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies, along with their corresponding intensities for Infrared (IR) absorption and Raman scattering activities, can be used to generate a theoretical vibrational spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and the choice of the theoretical level.
For substituted benzophenones, computational studies have demonstrated a good agreement between the calculated and experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational bands to specific molecular motions. For instance, a study on 2-chloro-5-nitrobenzophenone (B105091) utilized DFT calculations to perform a comprehensive vibrational analysis. tandfonline.com A similar approach for this compound would enable the assignment of characteristic vibrational modes, such as the C=O stretching, the NO₂ symmetric and asymmetric stretches, and the C-O-C stretching of the methoxy (B1213986) group.
Below is an interactive table presenting a hypothetical comparison of experimental and calculated vibrational frequencies for key functional groups that would be present in this compound, based on typical values for related compounds.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated (Scaled) (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3080 |
| C=O Stretch | 1670-1650 | 1665 |
| Aromatic C=C Stretch | 1600-1450 | 1590, 1510, 1460 |
| NO₂ Asymmetric Stretch | 1550-1510 | 1530 |
| NO₂ Symmetric Stretch | 1360-1330 | 1345 |
| Ar-O-CH₃ Asymmetric Stretch | 1275-1200 | 1250 |
| Ar-O-CH₃ Symmetric Stretch | 1075-1020 | 1040 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Studies on various substituted aromatic compounds have shown that theoretical NMR predictions can accurately reproduce experimental trends and are invaluable for assigning signals in complex spectra. tandfonline.com For this compound, such calculations would predict the chemical shifts for the aromatic protons and carbons, the carbonyl carbon, and the methoxy group's proton and carbon. Discrepancies between calculated and experimental values can often provide insights into solvent effects and intermolecular interactions.
The following interactive table provides a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
| Carbonyl (C=O) | 195.0 | 194.5 |
| C-OCH₃ | 158.0 | 157.8 |
| C-NO₂ | 150.0 | 149.7 |
| Aromatic CH (o- to OCH₃) | 114.0 | 113.5 |
| Aromatic CH (m- to OCH₃) | 133.0 | 132.8 |
| Aromatic CH (o- to NO₂) | 124.0 | 123.6 |
| Aromatic CH (m- to NO₂) | 130.0 | 129.5 |
| Methoxy (OCH₃) | 56.0 | 55.8 |
Electronic Spectroscopy (UV-Vis):
Time-dependent DFT (TD-DFT) is the primary computational method for investigating the electronic transitions of molecules and predicting their UV-Visible absorption spectra. These calculations provide the excitation energies and oscillator strengths for transitions between the ground state and various excited states. For substituted benzophenones, TD-DFT can predict the wavelengths of maximum absorption (λmax) for the characteristic n→π* and π→π* transitions. A study on benzophenone (B1666685) and its derivatives demonstrated how TD-DFT can be used to interpret their UV spectra and understand the influence of substituents and solvents on the electronic transitions.
Applications of 2 Methoxy 4 Nitrobenzophenone in Advanced Materials Science
Role as a UV-Absorbing Chromophore in Polymer Compositions
Benzophenone (B1666685) derivatives are widely recognized for their capacity to absorb ultraviolet (UV) radiation, a property that is crucial for the stabilization of polymeric materials against photodegradation. nih.govresearchgate.net The incorporation of UV-absorbing chromophores is a common strategy to enhance the durability and lifespan of polymers exposed to sunlight. While direct research on the application of 2-Methoxy-4'-nitrobenzophenone as a UV absorber in polymer compositions is not extensively documented in the reviewed literature, the inherent properties of the benzophenone core suggest its potential in this area. Related compounds, such as 2-hydroxy-4-methoxybenzophenone, are well-known UV stabilizers that protect polymers like low-density polyethylene (B3416737) (LDPE) from photo-oxidative degradation. researchgate.netvanderbend.nl The methoxy (B1213986) and nitro substituents on the this compound molecule are expected to influence its UV absorption spectrum and its compatibility with various polymer matrices. Further research is necessary to fully characterize its efficacy as a photostabilizer in different polymer systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 42495-50-1 |
| Molecular Formula | C14H11NO4 |
| Molecular Weight | 257.24 g/mol |
| Melting Point | 117-119 °C |
| Boiling Point | 454.1±30.0 °C (Predicted) |
| Density | 1.264±0.06 g/cm3 (Predicted) |
Data sourced from ChemicalBook. chemicalbook.com
Integration into Specialty Polymers for Enhanced Functionality
The integration of functional molecules into polymer chains is a key strategy for developing specialty polymers with tailored properties. While specific studies on the incorporation of this compound into specialty polymers are not detailed in the available literature, the presence of reactive sites on the benzophenone structure offers potential pathways for its polymerization or grafting onto polymer backbones. For instance, functional polymers can be synthesized via post-polymerization modification, where a reactive monomer is first polymerized and then functionalized. uwo.ca The nitro group of this compound could potentially be reduced to an amine group, which can then be used for further chemical modifications to integrate the molecule into a polymer chain, thereby imparting specific functionalities such as UV absorption or altered optical properties.
Investigation of Optical Properties for Photonics and Optoelectronics
The optical properties of organic molecules are at the heart of their applications in photonics and optoelectronics. The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) in this compound suggests the potential for interesting nonlinear optical (NLO) properties. nih.gov Research on related chalcone (B49325) molecules, such as 2,4,5-Trimethoxy-4'-nitrochalcone, has demonstrated two-photon absorption and third-order nonlinear refraction, which are crucial for applications like optical limiting and 3D microfabrication. nih.govbohrium.com Although direct experimental data on the NLO properties of this compound is limited, theoretical and experimental studies on similar donor-acceptor substituted aromatic ketones provide a strong rationale for investigating its potential in this area. researchgate.net The specific arrangement of the methoxy and nitro groups can significantly influence the molecule's hyperpolarizability and, consequently, its NLO response.
Contributions to Dye and Pigment Development
Azo dyes represent a significant class of synthetic colorants used in a wide range of industries. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. unb.cajbiochemtech.com While direct synthesis of dyes from this compound is not reported, it can serve as a valuable intermediate. The nitro group can be chemically reduced to an amino group, yielding 2-methoxy-4'-aminobenzophenone. This resulting amine can then act as the diazo component in the synthesis of azo dyes. ijirset.com The benzophenone moiety in the resulting dye structure could potentially enhance properties such as lightfastness and thermal stability. Studies on the synthesis of novel acid and mordant azo dyes have utilized related benzophenone structures, such as 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, as coupling components, resulting in dyes with good fastness properties on wool and silk fabrics. researchgate.netresearchgate.net
Table 2: Potential Applications of this compound Derivatives
| Application Area | Derivative/Precursor | Potential Role |
| Dye Synthesis | 2-Methoxy-4'-aminobenzophenone | Diazo component for azo dyes |
| Polymer Science | Functionalized this compound | Monomer for specialty polymers |
| Optoelectronics | This compound | Nonlinear optical chromophore |
Potential in Organic Electronic and Optoelectronic Devices
The field of organic electronics is rapidly advancing, with organic light-emitting diodes (OLEDs) being a prominent application. rsc.org Benzophenone-based derivatives have been explored as materials for OLEDs, functioning as both emitters and host materials. nih.govnih.gov The benzophenone core is known for its ability to facilitate intersystem crossing, a key process in the development of highly efficient thermally activated delayed fluorescent (TADF) emitters. nih.govnih.gov The donor-acceptor architecture present in this compound could be beneficial for charge transport and injection in organic semiconductor devices. rsc.org Recent research on bicarbazole-benzophenone derivatives has shown their potential as bifunctional materials for deep-blue and green OLEDs. mdpi.com Although specific device performance data for this compound is not available, its structural similarity to compounds used in high-performance organic electronic devices suggests that it warrants further investigation as a potential material for this technology.
Synthetic Utility and Derivatization of 2 Methoxy 4 Nitrobenzophenone in Organic Synthesis
Building Block for Diverse Organic Scaffolds and Intermediates in Fine Chemical Synthesis
2-Methoxy-4'-nitrobenzophenone serves as a valuable starting material for the synthesis of a range of organic scaffolds and intermediates. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on separate aromatic rings influences the reactivity of the entire molecule, making it a key component in the synthesis of more complex structures. The carbonyl group can undergo typical ketone reactions, while the nitro group can be reduced to an amine, which then opens up a plethora of possibilities for further functionalization. Similarly, the methoxy group can be cleaved to a hydroxyl group, providing another handle for synthetic modifications.
The preparation of this compound itself can be achieved through the reaction of p-nitrobenzoyl chloride with anisole (B1667542). nih.gov This straightforward synthesis makes it an accessible building block for more intricate synthetic endeavors.
Table 1: Key Reactions for the Functionalization of this compound
| Functional Group | Reaction Type | Potential Products |
| Nitro Group | Reduction | 4'-amino-2-methoxybenzophenone |
| Carbonyl Group | Reduction | (2-methoxyphenyl)(4-nitrophenyl)methanol |
| Carbonyl Group | Grignard Reaction | Tertiary alcohols |
| Methoxy Group | Ether Cleavage | 2-hydroxy-4'-nitrobenzophenone |
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The ability to selectively modify the nitro, carbonyl, and methoxy groups allows for the controlled construction of ring systems containing nitrogen and oxygen.
Formation of Nitrogen-Containing Heterocycles
The reduction of the nitro group to an amino group is a critical first step in the synthesis of nitrogen-containing heterocycles from this compound. The resulting 4'-amino-2-methoxybenzophenone can then undergo a variety of cyclization reactions. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of quinolines or other fused nitrogen-containing ring systems. Furthermore, the amino group can be diazotized and subsequently used in Sandmeyer-type reactions to introduce a wide range of functionalities, which can then participate in cyclization reactions.
While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of aminobenzophenones is well-established in the synthesis of nitrogen heterocycles. These established methodologies can, in principle, be applied to derivatives of this compound.
Construction of Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles can be envisioned through reactions involving the carbonyl and methoxy groups of this compound. For example, intramolecular cyclization reactions can be designed following the cleavage of the methoxy group to a hydroxyl group. The resulting 2-hydroxy-4'-nitrobenzophenone could then undergo reactions such as intramolecular etherification to form xanthone (B1684191) or other related oxygen-containing ring systems, depending on the reaction conditions and the presence of other functional groups.
Moreover, the carbonyl group can participate in reactions like the Wittig reaction to introduce a carbon-carbon double bond, which can then be a part of a subsequent cyclization to form oxygen-containing heterocycles such as pyrans or furans.
Strategic Intermediate in Multi-Step Total Syntheses of Complex Molecules
While direct and specific examples of the use of this compound as a strategic intermediate in the total synthesis of complex natural products are not prominently reported, its structural motifs are present in various bioactive molecules. Substituted benzophenones are key structural units in a number of natural products, and the synthetic strategies developed for these can be conceptually applied to this compound.
The functional handles present in this molecule allow for its incorporation into a larger molecular framework, which can then be elaborated to a final complex target. For instance, the two phenyl rings can be further functionalized, and the carbonyl group can be used as a linchpin to connect different parts of a molecule. The nitro group can be used as a masked amino group, to be revealed at a later stage of the synthesis, which is a common strategy in the total synthesis of alkaloids and other nitrogen-containing natural products.
Methodologies for Further Functionalization and Analog Creation
The core structure of this compound offers several avenues for further functionalization to create a library of analogs with potentially interesting biological or material properties.
Reduction of the Nitro Group: As mentioned, the reduction of the nitro group to an amine is a key transformation. This can be achieved using a variety of reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting aniline (B41778) derivative can be further modified through acylation, alkylation, arylation, or diazotization reactions.
Modification of the Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol, which can then be esterified or etherified. It can also be converted to a thioketal for protection or to a C=C double bond via the Wittig reaction. Grignard reagents can add to the carbonyl to form tertiary alcohols, introducing new carbon skeletons.
Reactions on the Aromatic Rings: The electron-rich methoxy-substituted ring and the electron-deficient nitro-substituted ring can undergo electrophilic and nucleophilic aromatic substitution reactions, respectively. This allows for the introduction of additional substituents such as halogens, alkyl groups, or other functional groups, further diversifying the molecular structure.
Table 2: Potential Functionalization Reactions of this compound
| Reaction Site | Reagent/Condition | Product Type |
| Nitro Group | H₂, Pd/C | 4'-Amino-2-methoxybenzophenone |
| Nitro Group | SnCl₂, HCl | 4'-Amino-2-methoxybenzophenone |
| Carbonyl Group | NaBH₄ | (2-Methoxyphenyl)(4-nitrophenyl)methanol |
| Carbonyl Group | Ph₃P=CH₂ | 1-(2-Methoxyphenyl)-1-(4-nitrophenyl)ethene |
| Methoxy Group | BBr₃ | 2-Hydroxy-4'-nitrobenzophenone |
| Aromatic Ring (Nitro-substituted) | Nu⁻ | Nucleophilic Aromatic Substitution Product |
| Aromatic Ring (Methoxy-substituted) | E⁺ | Electrophilic Aromatic Substitution Product |
Through the systematic application of these and other synthetic methodologies, a wide array of analogs of this compound can be generated, paving the way for the exploration of their potential applications in various fields of chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-4'-nitrobenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, using nitro-substituted benzoyl chloride and methoxy-substituted benzene derivatives. Catalysts like AlCl₃ are critical for electrophilic activation. Solvent choice (e.g., dichloromethane or hexane) and temperature control (0–5°C) mitigate side reactions. Post-synthesis purification via recrystallization in hexane achieves >95% purity, with yields dependent on stoichiometric ratios and catalyst activity .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches near 1680 cm⁻¹ and nitro (NO₂) asymmetric stretches at 1520 cm⁻¹. Methoxy (O-CH₃) vibrations appear at ~2850 cm⁻¹ .
- NMR : ¹H NMR shows methoxy protons as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to nitro groups deshield to δ 8.0–8.5 ppm. ¹³C NMR confirms carbonyl carbons at δ 190–200 ppm .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?
- Methodological Answer : The compound is readily soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane. Avoid protic solvents (e.g., water, ethanol) due to poor solubility. Solvent selection affects reaction kinetics and crystallization efficiency; DMF is preferred for high-temperature reactions, while hexane aids recrystallization .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved during characterization?
- Methodological Answer : Discrepancies in NMR or IR data may arise from impurities or tautomeric forms. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₄H₁₁NO₄; theoretical MW 265.24 g/mol). Cross-validate with X-ray crystallography for unambiguous structural assignment. Computational modeling (DFT) predicts vibrational frequencies and chemical shifts to reconcile experimental data .
Q. What role does this compound play in advanced battery materials, and how is its electrochemical stability assessed?
- Methodological Answer : The nitro group enhances electron-withdrawing capacity, making it a candidate for lithium-ion battery electrolytes. Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., LiPF₆ in EC/DMC) evaluates redox stability. Thermal gravimetric analysis (TGA) assesses decomposition thresholds (>200°C recommended for safe application) .
Q. How can researchers optimize reaction parameters to address low yields in multi-step syntheses involving this compound?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- Catalyst Loading : 10–20 mol% AlCl₃ maximizes acylation efficiency.
- Temperature : Maintain <10°C to suppress nitration by-products.
- Workup : Quench with ice-cold HCl to precipitate unreacted reagents. Yields improve from ~60% to >80% with iterative optimization .
Q. What safety protocols are critical when handling this compound in photochemical studies?
- Methodological Answer : Nitroaromatics may exhibit phototoxicity. Use UV-blocking glassware and PPE (nitrile gloves, lab coats). Conduct reactions in fume hoods with secondary containment. Emergency protocols: For skin contact, rinse with 10% NaHCO₃; for inhalation, administer oxygen and monitor for respiratory distress .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitro group at the para position directs nucleophilic attack to the ortho-methoxy carbon. Simulated transition states (e.g., Gaussian 16) guide solvent selection (acetonitrile vs. THF) to lower activation energy .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
